molecular formula C7H6N4 B2469313 5-(1H-pyrazol-1-yl)pyrimidine CAS No. 934838-93-4

5-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2469313
CAS No.: 934838-93-4
M. Wt: 146.153
InChI Key: CVBQUPDAGIPUBD-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of a pyrazole derivative with a pyrimidine precursor. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

5-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

5-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of the pyrazole and pyrimidine rings, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBQUPDAGIPUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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